2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid 2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 98431-85-7
VCID: VC18694743
InChI: InChI=1S/C7H11NO3/c8-3-5-4(7(10)11)1-2-6(5)9/h4-5H,1-3,8H2,(H,10,11)
SMILES:
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid

CAS No.: 98431-85-7

Cat. No.: VC18694743

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid - 98431-85-7

Specification

CAS No. 98431-85-7
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name 2-(aminomethyl)-3-oxocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C7H11NO3/c8-3-5-4(7(10)11)1-2-6(5)9/h4-5H,1-3,8H2,(H,10,11)
Standard InChI Key PISYAOFSEJJJCN-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C(C1C(=O)O)CN

Introduction

Chemical Identity and Structural Features

2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acid belongs to the class of cyclopentanecarboxylic acids, distinguished by its substitution pattern. Key identifiers include:

PropertyValue
CAS No.98431-85-7
Molecular FormulaC7H11NO3\text{C}_7\text{H}_{11}\text{NO}_3
Molecular Weight157.17 g/mol
IUPAC Name2-(aminomethyl)-3-oxocyclopentane-1-carboxylic acid
SMILESC1CC(=O)C(C1C(=O)O)CN
InChI KeyPISYAOFSEJJJCN-UHFFFAOYSA-N

The compound’s cyclopentane ring is functionalized at positions 1, 2, and 3 with a carboxylic acid, aminomethyl group, and ketone, respectively. This arrangement creates a stereoelectronic environment conducive to hydrogen bonding and ionic interactions, which are critical for its biochemical activity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(aminomethyl)-3-oxocyclopentane-1-carboxylic acid typically begins with cyclopentanone derivatives. A patented method (WO2008138621A2) outlines a multi-step process involving:

  • Ring Formation: Cyclopentanone is functionalized with a glycine synthon under basic conditions to form a bicyclic intermediate.

  • Bromination: Introduction of a bromine atom at the α-position of the ketone.

  • Favorskii Rearrangement: A key step that reshapes the carbon skeleton, yielding a cyclopentene intermediate.

  • Hydrogenation and Deprotection: Final steps to reduce double bonds and remove protective groups, producing the target compound .

This route addresses challenges in stereochemical control, a common issue in cyclopentane-based syntheses, by employing chiral catalysts to enhance enantiomeric purity .

Reaction Conditions

  • Catalysts: Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts are used depending on the step.

  • Temperature: Reactions typically occur between 25°C and 80°C.

  • Yield: Optimized protocols report yields exceeding 60%, though scalability remains a concern due to purification complexities .

Physicochemical Properties

Comparative analysis with structurally related compounds reveals distinct traits:

CompoundMelting Point (°C)Boiling Point (°C)Density (g/cm³)pKa
2-(Aminomethyl)-3-oxocyclopentane-1-carboxylic acidNot reportedNot reported~1.3 (est.)~4.6
3-Oxocyclopentanecarboxylic acid 59–62150 (1.5 mmHg)1.3144.62
2-Methylidene derivative Not reportedNot reportedNot reportedNot reported

The compound’s predicted pKa (~4.6) suggests moderate acidity, likely originating from the carboxylic acid group. Its solubility in polar solvents (e.g., water, ethanol) facilitates its use in aqueous biochemical assays .

Biological Mechanisms and Applications

Enzyme Interactions

The aminomethyl group participates in hydrogen bonding with active sites of enzymes, while the ketone and carboxylic acid groups engage in nucleophilic or electrophilic interactions. For example, in studies mimicking glutamic acid analogs, this compound inhibits aminotransferases by competing for substrate-binding pockets.

Material Science

The compound serves as a precursor for polymer coatings with pH-responsive properties, leveraging its ionizable carboxylic acid group.

Research Challenges and Innovations

Stereochemical Control

Early synthesis methods suffered from low stereoselectivity, producing mixtures of diastereomers. Advances in asymmetric catalysis, such as using cinchona alkaloid-derived catalysts, have improved enantiomeric excess to >90% .

Stability Issues

The ketone moiety is prone to hydration under acidic conditions, forming geminal diols. Stabilization strategies include lyophilization and storage under inert atmospheres.

Comparative Analysis with Related Compounds

  • 3-Oxocyclopentanecarboxylic Acid : Lacks the aminomethyl group, reducing its bioactivity but enhancing thermal stability (m.p. 59–62°C). Used primarily as a keto acid precursor.

  • 2-Methylidene Derivative : The methylidene group introduces conjugation, altering electronic properties and reactivity. This derivative forms hydrazones with carbohydrazides, useful in heterocyclic synthesis.

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